Sulfo-Cyanine5.5 NHS ester (tripotassium)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sulfo-Cyanine5.5 NHS ester (tripotassium) is an amine-reactive ester of sulfonated far-red Cyanine5.5 fluorophore. This compound is widely used in scientific research for labeling antibodies, proteins, and other biomolecules. It is particularly valued for its applications in near-infrared (NIR) imaging due to its excellent water solubility and low fluorescent background .

准备方法

Synthetic Routes and Reaction Conditions

Sulfo-Cyanine5.5 NHS ester (tripotassium) is synthesized through a series of chemical reactions involving the sulfonation of Cyanine5.5 followed by the activation of the carboxyl group to form the NHS ester. The reaction typically involves the use of N-hydroxysuccinimide (NHS) and a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of Sulfo-Cyanine5.5 NHS ester (tripotassium) follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography .

化学反应分析

Types of Reactions

Sulfo-Cyanine5.5 NHS ester (tripotassium) primarily undergoes nucleophilic substitution reactions. The NHS ester group reacts with primary or secondary amines to form stable amide bonds. This reaction is commonly used for labeling proteins and other biomolecules .

Common Reagents and Conditions

The reaction typically requires a slightly basic pH (around 8.5-9.4) to ensure the amine groups are nucleophilic enough to attack the NHS ester. Common reagents include buffers such as bicarbonate or phosphate buffers .

Major Products

The major product of the reaction is the amide bond formed between the Sulfo-Cyanine5.5 NHS ester and the target biomolecule. This labeled biomolecule can then be used for various imaging and analytical applications .

科学研究应用

Sulfo-Cyanine5.5 NHS ester (tripotassium) has a wide range of applications in scientific research:

Chemistry: Used for labeling and tracking chemical reactions and processes.

Biology: Employed in the labeling of proteins, nucleic acids, and other biomolecules for fluorescence microscopy and flow cytometry.

Medicine: Utilized in diagnostic imaging, particularly in NIR imaging for non-invasive visualization of biological tissues.

Industry: Applied in the development of biosensors and diagnostic assays

作用机制

The mechanism of action of Sulfo-Cyanine5.5 NHS ester (tripotassium) involves the formation of a stable amide bond with primary or secondary amines on the target biomolecule. This covalent attachment allows the fluorophore to be permanently linked to the biomolecule, enabling its detection and visualization using fluorescence-based techniques. The sulfonated nature of the fluorophore ensures high water solubility and low non-specific binding, making it ideal for biological applications .

相似化合物的比较

Similar Compounds

- Sulfo-Cyanine5 NHS ester

- Sulfo-Cyanine7 NHS ester

- Cyanine5.5 NHS ester

Uniqueness

Sulfo-Cyanine5.5 NHS ester (tripotassium) stands out due to its excellent water solubility and low fluorescent background, which are critical for in vivo imaging applications. Compared to other similar compounds, it offers a balance of high fluorescence intensity and low non-specific binding, making it highly suitable for sensitive biological assays .

生物活性

Sulfo-Cyanine5.5 NHS ester (tripotassium) is a highly versatile fluorophore used extensively in biological research for labeling proteins, antibodies, and other biomolecules. Its unique properties enable applications in near-infrared (NIR) imaging, making it a valuable tool in various biological and medical studies. This article explores the biological activity of Sulfo-Cyanine5.5 NHS ester, focusing on its chemical characteristics, applications, and relevant research findings.

Chemical Characteristics

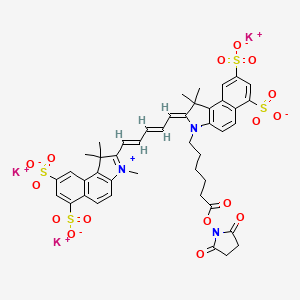

- Chemical Formula : C44H42N3K3O16S4

- Molecular Weight : 1114.37 g/mol

- CAS Number : 2230212-27-6

- Solubility : Soluble in water, DMF, and DMSO

- Excitation Maximum : 675 nm

- Emission Maximum : 694 nm

- Purity : ≥95% (by NMR and HPLC-MS)

The compound is an amine-reactive activated ester that allows for efficient conjugation to amine-containing biomolecules without the need for organic co-solvents, thus preserving the integrity of sensitive proteins .

Biological Applications

Sulfo-Cyanine5.5 NHS ester is primarily employed in the following areas:

- Fluorescent Labeling : It is widely used for labeling proteins and antibodies, facilitating the study of protein interactions and localization through fluorescence microscopy.

- In Vivo Imaging : The compound is suitable for non-invasive NIR imaging due to its low background fluorescence, allowing for clearer imaging of biological tissues .

- Drug Delivery Systems : Research has demonstrated its use in drug delivery systems where it can be conjugated with therapeutic agents to enhance targeting and visualization .

Case Study 1: Prostate Cancer Imaging

A study investigated the application of a bifunctional probe combining docetaxel (DTX) and Sulfo-Cyanine5.5 NHS ester for targeting prostate cancer cells. The results indicated that the conjugate exhibited selective cytotoxicity towards PSMA-positive LNCaP cells compared to PSMA-negative PC-3 cells. Fluorescent microscopy revealed significant localization of the probe within the perinuclear area of LNCaP cells, suggesting effective internalization and potential for targeted therapy .

| Cell Line | PSMA Expression | Fluorescence Localization | Observations |

|---|---|---|---|

| LNCaP | High | Perinuclear | Strong signal, effective targeting |

| 22Rv1 | Moderate | Diffuse | Mixed results in staining |

| PC-3 | None | None | No fluorescence detected |

Case Study 2: Antibody Labeling

In another study, Sulfo-Cyanine5.5 NHS ester was used to label antibodies for flow cytometry applications. The labeled antibodies demonstrated high sensitivity and specificity in detecting target antigens on cell surfaces, highlighting the efficacy of this fluorophore in immunological assays .

Advantages of Sulfo-Cyanine5.5 NHS Ester

- Hydrophilicity : Its water solubility allows for easier handling and application in aqueous environments.

- Low Background Fluorescence : Ideal for experiments requiring high sensitivity and minimal interference from autofluorescence.

- Versatile Conjugation : Can be easily conjugated to various biomolecules without compromising their biological activity.

属性

分子式 |

C44H42K3N3O16S4 |

|---|---|

分子量 |

1114.4 g/mol |

IUPAC 名称 |

tripotassium;(2Z)-3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole-6,8-disulfonate |

InChI |

InChI=1S/C44H45N3O16S4.3K/c1-43(2)36(45(5)32-17-15-28-30(41(32)43)22-26(64(51,52)53)24-34(28)66(57,58)59)12-8-6-9-13-37-44(3,4)42-31-23-27(65(54,55)56)25-35(67(60,61)62)29(31)16-18-33(42)46(37)21-11-7-10-14-40(50)63-47-38(48)19-20-39(47)49;;;/h6,8-9,12-13,15-18,22-25H,7,10-11,14,19-21H2,1-5H3,(H3-,51,52,53,54,55,56,57,58,59,60,61,62);;;/q;3*+1/p-3 |

InChI 键 |

POOHULPRLRMLSC-UHFFFAOYSA-K |

手性 SMILES |

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)/C=C/C=C/C=C\4/C(C5=C(N4CCCCCC(=O)ON6C(=O)CCC6=O)C=CC7=C5C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C.[K+].[K+].[K+] |

规范 SMILES |

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)ON6C(=O)CCC6=O)C=CC7=C5C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C.[K+].[K+].[K+] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。